molecular formula C11H8ClNO2 B13668372 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde

3-Chloro-5-methoxyisoquinoline-4-carbaldehyde

Cat. No.: B13668372
M. Wt: 221.64 g/mol
InChI Key: PPDBOKORHPODCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxyisoquinoline-4-carbaldehyde: is an organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde typically involves the chlorination and methoxylation of isoquinoline derivatives. The specific synthetic route can vary, but a common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can be used to develop probes or inhibitors for specific enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

    3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxyisoquinoline-4-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and interactions.

    3-Chloro-5-methoxyisoquinoline: Lacks the aldehyde group, which is crucial for certain chemical reactions and applications.

Uniqueness: 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of both the chlorine and methoxy groups, as well as the aldehyde functionality.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-chloro-5-methoxyisoquinoline-4-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-13-11(12)8(6-14)10(7)9/h2-6H,1H3

InChI Key

PPDBOKORHPODCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(C(=C21)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.